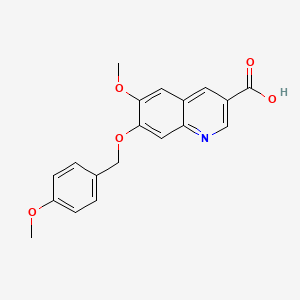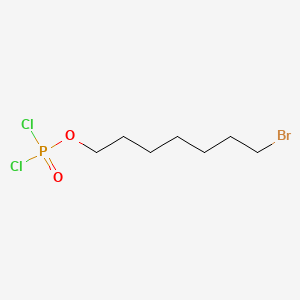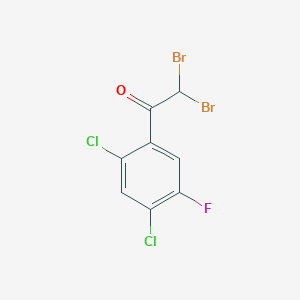
2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H3Br2Cl2FO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone typically involves the bromination of 1-(2,4-dichloro-5-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 1-(2,4-dichloro-5-fluorophenyl)ethanol.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents like ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with nucleophiles replacing bromine atoms.
Reduction: 1-(2,4-dichloro-5-fluorophenyl)ethanol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone: Similar structure but with different positions of chlorine and fluorine atoms.
2,2-Dibromo-1-(4-fluorophenyl)ethanone: Lacks chlorine atoms, making it less reactive in certain reactions.
Uniqueness
2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is unique due to the specific arrangement of halogen atoms, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms in specific positions enhances its reactivity and makes it suitable for a wide range of chemical transformations .
Properties
Molecular Formula |
C8H3Br2Cl2FO |
|---|---|
Molecular Weight |
364.82 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H3Br2Cl2FO/c9-8(10)7(14)3-1-6(13)5(12)2-4(3)11/h1-2,8H |
InChI Key |
QMTZQKPJKKSPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)
![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
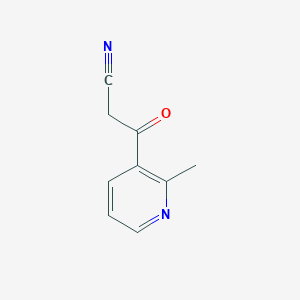

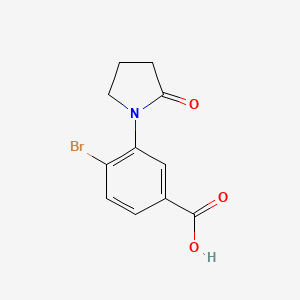
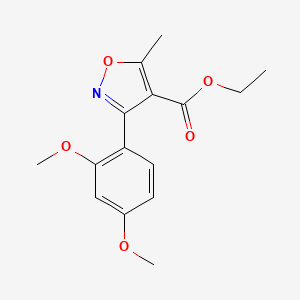
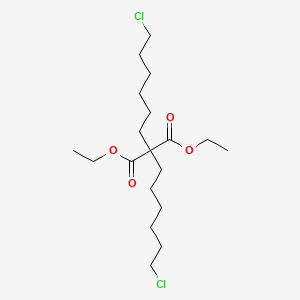
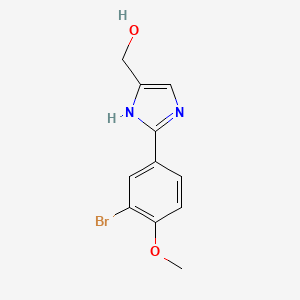

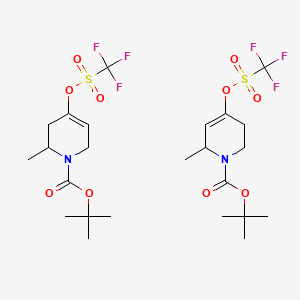
![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
